![molecular formula C14H19NO5 B2962075 N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide CAS No. 1418113-50-4](/img/structure/B2962075.png)

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

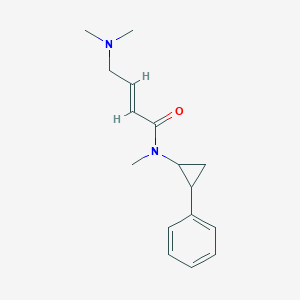

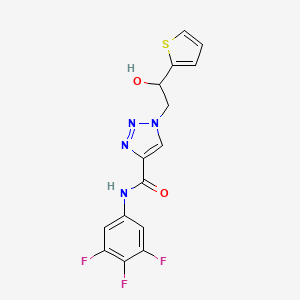

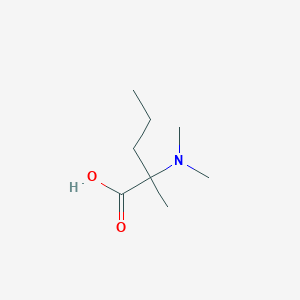

“N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide” is a complex organic compound . The molecular formula of this compound is C20H25NO5, with an average mass of 359.416 Da and a monoisotopic mass of 359.173279 Da .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the crystal and molecular structure of (−)- (1R, 2S, 6R, 7S, 2′S)-5- (2′-hydroxymethyl-pyrrolidin-1′-yl)- endo -tricyclo [5.2.1.0 2,6 ]deca-4,8-dien-3-one was described in a study . The absolute configuration of the compound was established through X-ray diffraction study .Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research in organic synthesis often explores compounds with intricate cyclic or acyclic structures, aiming to understand their reactivity, transformation, and applications in synthesizing novel materials or molecules with unique properties. For example, studies on the transformations of herbicides in soil reveal the complex interplay between chemical structures and environmental factors, leading to various degradation products (Yih, Swithenbank, & McRae, 1970)[https://consensus.app/papers/transformations-herbicide-yih/e1145dc57ca5551396bfda5aab2a0367/?utm_source=chatgpt]. Similarly, the synthesis of tricyclic products from reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate highlights intricate pathways to generate novel structures (Mara, Singh, Thomas, & Williams, 1982)[https://consensus.app/papers/products-reaction-penicillin-derived-mara/924c1ad6755455c98a087e396056e4c3/?utm_source=chatgpt], which can inform on potential synthetic routes and applications for N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide.

Material Science and Engineering

Compounds with specific structural motifs are often investigated for their material properties, such as in the activation of cellulose by 1,4-dioxane for dissolution in N,N-dimethylacetamide/LiCl, providing insights into solvent-system interactions and material processing (Raus et al., 2012)[https://consensus.app/papers/activation-cellulose-14dioxane-dissolution-raus/474a531a4f925c8a93b02b8d10ec52d4/?utm_source=chatgpt]. This research avenue may offer perspectives on how the complex structure of this compound could influence its interactions with other compounds or materials, potentially leading to novel applications in material science.

Chemical Biology and Catalysis

Investigations into the mechanisms of reactions and the design of catalytic systems can also provide valuable insights. For example, the synthesis and study of endoperoxides derived from cyclooctatetraenes via singlet oxygenation demonstrate the complexity of molecular interactions and the potential for discovering new reaction pathways (Adam et al., 1985)[https://consensus.app/papers/synthesis-endoperoxides-derived-cyclooctatetraenes-adam/c8a10060aca95c7f96499a663ceb9422/?utm_source=chatgpt]. Such studies underline the importance of understanding the chemical behavior of complex molecules, which could be relevant for exploring the catalytic or biological activities of this compound.

properties

IUPAC Name |

N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-13(2,3)12(18)15-6-14-5-4-7(20-14)8-9(14)11(17)19-10(8)16/h7-9H,4-6H2,1-3H3,(H,15,18)/t7-,8-,9+,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWSJVMFUHCYLY-GMAGZHIISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC12CCC(O1)C3C2C(=O)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)NC[C@]12CC[C@H](O1)[C@H]3[C@@H]2C(=O)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2961993.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961998.png)

![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)

![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)

![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)